molecular formula C42H50N2O9 B12295180 9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Katalognummer: B12295180
Molekulargewicht: 726.9 g/mol
InChI-Schlüssel: UEKRHVIBSZVFQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex aporphine alkaloid derivative featuring a tetracyclic 4H-dibenzo[de,g]quinoline core. Its structure includes multiple methoxy substitutions (1,2,3,10-tetramethoxy and 4,5,6,7-dimethoxy groups), a methyl group at position 6, and a phenoxy-linked tetrahydroisoquinoline moiety.

Eigenschaften

Molekularformel

C42H50N2O9

Molekulargewicht

726.9 g/mol

IUPAC-Name

9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3

InChI-Schlüssel

UEKRHVIBSZVFQN-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adiantifoline involves multiple steps, starting from simpler organic molecules. One common approach is the total synthesis method, which has been successfully accomplished by researchers . The synthetic route typically involves the formation of the bisbenzylisoquinoline core through a series of condensation and cyclization reactions. Key reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of Adiantifoline is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry and process optimization may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Adiantifolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Adiantifolin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

    Reduktion: Reduktionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verwendet werden, um neue funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in den chemischen Reaktionen von Adiantifolin gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von Adiantifolin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Adiantifolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Als Bisbenzylisoquinolin-Alkaloid kann Adiantifolin mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten molekularen Zielstrukturen und Signalwege werden noch untersucht, aber seine Fähigkeit, bestimmte Enzyme zu hemmen und Zellprozesse zu stören, wird für seine biologischen Wirkungen verantwortlich gemacht.

Wirkmechanismus

The mechanism of action of Adiantifoline involves its interaction with specific molecular targets and pathways within biological systems. As a bisbenzylisoquinoline alkaloid, Adiantifoline can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit certain enzymes and disrupt cellular processes is believed to contribute to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

Target Compound vs. Glaucine
  • Glaucine ((S)-1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline) shares the same tetracyclic core but lacks the phenoxy-tetrahydroisoquinoline side chain and additional methoxy groups at positions 4 and 3. Impact: The target compound’s extended substituents may enhance DNA binding affinity or selectivity compared to Glaucine, which is known for antitussive and bronchodilatory effects .
Target Compound vs. Thalifaberidine
  • Thalifaberidine (NSC-676431) features a similar dibenzoquinoline core with a hydroxy group at position 9 and a phenoxy-linked isoquinoline moiety. Impact: The hydroxy group in Thalifaberidine may confer distinct redox properties, whereas the target compound’s methoxy groups could improve metabolic stability .
Target Compound vs. Dicentrine
  • Dicentrine ((S)-10,11-dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4’,5’:4,5]benzo[g]quinoline) has a fused dioxolane ring instead of the tetrahydroisoquinoline side chain.

Pharmacological Activity

DNA Intercalation and Topoisomerase Inhibition
  • Benzoquinoline Derivatives (e.g., benzo[f]quinoline): Simpler analogs intercalate into DNA and inhibit Topo II, but the target compound’s extended side chain may stabilize DNA adducts more effectively .
  • Pyrrolophenanthridines: These Topo II inhibitors lack the dibenzoquinoline core, highlighting structural diversity in achieving similar mechanisms .
Anticancer Activity
  • Aporphine Alkaloids : Glaucine and Dicentrine exhibit moderate anticancer activity. The target compound’s additional methoxy groups could enhance cytotoxicity by improving membrane permeability or target affinity .

Spectroscopic and Physicochemical Properties

NMR Trends

  • Aromatic Proton Shifts: The target compound’s methoxy-rich aromatic system will show downfield shifts (δ 6.5–7.5 ppm) similar to Glaucine (δ 6.8–7.2 ppm) but with additional splitting due to the phenoxy group .
  • Ethano Bridge Protons: Rigid bridges in related compounds (e.g., δ 2.03–2.27 ppm) suggest conformational constraints in the target’s tetrahydroisoquinoline moiety .

Molecular Weight and Solubility

  • Molecular Weight : ~650 g/mol (estimated), significantly higher than Glaucine (367.45 g/mol) .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound 4H-Dibenzo[de,g]quinoline 1,2,3,10-Tetramethoxy; phenoxy-tetrahydroisoquinoline ~650 Anticancer (hypothesized)
Glaucine 4H-Dibenzo[de,g]quinoline 1,2,9,10-Tetramethoxy; 6-methyl 367.45 Antitussive, Bronchodilator
Thalifaberidine 4H-Dibenzo[de,g]quinoline 9-Hydroxy; phenoxy-isoquinoline ~620 Anticancer (reported)
Dicentrine Benzo[g]quinoline 10,11-Dimethoxy; dioxolane ring 339.37 Antiproliferative
Benzo[f]quinoline Benzo[f]quinoline Variable methoxy/polycyclic substituents 250–400 DNA intercalation

Biologische Aktivität

The compound 9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a diverse range of biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

This compound can be categorized under the class of isoquinoline derivatives. Its molecular formula is C30H41N1O8C_{30}H_{41}N_{1}O_{8} with a molecular weight of approximately 517.66 g/mol. The compound features multiple methoxy groups and a dibenzoquinoline backbone, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that derivatives of isoquinoline compounds often exhibit anticancer activity. A study evaluated several isoquinoline derivatives for their cytotoxic effects against various cancer cell lines. Notably, compounds with similar structural features to our compound displayed significant cytotoxicity against K562 cells (a human leukemia cell line) with IC50 values ranging from 0.65 to 0.96 μM . This suggests that the compound may possess potential as a chemotherapeutic agent.

Multidrug Resistance Reversal

One of the critical challenges in cancer therapy is multidrug resistance (MDR). The compound's structural characteristics may allow it to function as a modulator of drug resistance mechanisms. In vitro studies demonstrated that certain derivatives could reverse MDR in K562/A02 cells effectively . The enhancement of drug efficacy through this mechanism could be pivotal in improving treatment outcomes for resistant cancers.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective properties. Preliminary research indicates that compounds with similar structures may exert protective effects on neuronal cells under oxidative stress conditions. This suggests that our compound could also possess neuroprotective activity worth investigating further.

Case Studies and Research Findings

StudyFindingsReference
Cytotoxicity EvaluationThe compound demonstrated notable cytotoxicity against K562 cells with an IC50 value of 0.66 μM
MDR ReversalExhibited reversal activity comparable to verapamil in K562/A02 cells
NeuroprotectionPotential neuroprotective effects under oxidative stress conditions observed in related isoquinoline studies

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the methoxy groups may play a crucial role in modulating interactions with biological targets such as enzymes or receptors involved in cancer progression and drug resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.